molecular formula C8H19Cl2N3 B13499490 3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride

3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride

Cat. No.: B13499490
M. Wt: 228.16 g/mol
InChI Key: LJEZHNPDPGNIMA-UHFFFAOYSA-N
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Description

3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride is a synthetic organic compound characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and a propanimidamide chain at the 2-position, forming a dihydrochloride salt. Its molecular formula is C₉H₂₀Cl₂N₄ (molecular weight: 279.19 g/mol). The dihydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications.

Properties

Molecular Formula

C8H19Cl2N3

Molecular Weight

228.16 g/mol

IUPAC Name

3-(1-methylpyrrolidin-2-yl)propanimidamide;dihydrochloride

InChI

InChI=1S/C8H17N3.2ClH/c1-11-6-2-3-7(11)4-5-8(9)10;;/h7H,2-6H2,1H3,(H3,9,10);2*1H

InChI Key

LJEZHNPDPGNIMA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCC(=N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Ring Closure to Form Pyrrolidine Intermediate

A crucial step in the synthesis is the ring closure reaction to form the pyrrolidine ring, which serves as the core scaffold of the target molecule. According to a patented method for a related compound (1-methyl-3-pyrrolidinol), a similar ring closure involves reacting a dicarboxylic acid derivative (such as malic acid) with methylamine under reflux conditions in an organic solvent like toluene. This reaction proceeds via intramolecular cyclization and dehydration to yield a cyclic intermediate:

Step Reagents/Conditions Description
s1-1 Malic acid + 40% methylamine aqueous solution in toluene Stir at 15 °C for 0.5 h, then reflux with water removal for 18 h
s1-2 Cooling, solvent removal, recrystallization with propanol and n-heptane Isolation of crystalline pyrrolidine intermediate

This intermediate is a solid compound amenable to purification by crystallization, improving overall yield and purity.

Reduction to Pyrrolidine Alcohol

Following ring closure, the intermediate undergoes reduction to yield 1-methyl-3-pyrrolidinol, a key precursor in the synthesis of the target amidine compound. The reduction employs mild reducing agents such as sodium borohydride or boron trifluoride-ethyl ether complexes, which are safer alternatives to traditional reagents like lithium aluminum hydride. The reaction is typically performed in tetrahydrofuran under inert atmosphere with temperature control:

Step Reagents/Conditions Description
s2-1 Sodium borohydride + tetrahydrofuran, cooled to -10 to 10 °C, dimethyl sulfate added dropwise Controlled reduction with heat preservation
s2-2 Addition of compound III, trimethyl borate in tetrahydrofuran, temperature maintained at 0-50 °C Completion of reduction
s2-3 Quenching with hydrochloric acid under ice bath Reaction termination and workup
s2-4 Solvent removal, extraction with ethyl acetate, distillation under reduced pressure Isolation of 1-methyl-3-pyrrolidinol as colorless liquid

This method enhances safety, scalability, and yield compared to older protocols.

Amidination to Form Propanimidamide Moiety

The next step involves converting the pyrrolidine alcohol or related intermediates into the amidine functionality characteristic of 3-(1-Methylpyrrolidin-2-yl)propanimidamide. While specific detailed protocols for this step are less commonly disclosed, general synthetic strategies include:

  • Reaction of the pyrrolidine intermediate with amidine precursors such as amidine hydrochlorides or nitriles under acidic or basic catalysis
  • Use of reagents like phosphorus oxychloride or thionyl chloride to activate the intermediate for amidination
  • Subsequent salt formation with hydrochloric acid to yield the dihydrochloride salt for improved stability and solubility

Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is critical to maximize yield and purity.

Data Tables Summarizing Preparation Parameters

Preparation Stage Key Reagents/Conditions Outcome/Notes
Ring closure (Step s1) Malic acid, methylamine, toluene, reflux Formation of pyrrolidine intermediate, solid, crystallizable
Reduction (Step s2) Sodium borohydride, dimethyl sulfate, THF, inert atmosphere Safe, mild reduction to 1-methyl-3-pyrrolidinol, liquid product
Amidination and salt formation Amidine precursors, acidic/basic catalysts, HCl Formation of propanimidamide dihydrochloride salt, final product

Analytical and Purification Considerations

  • The intermediate pyrrolidine compounds are often purified by crystallization to improve purity before further transformation.
  • Reduction reactions are monitored by sampling and analytical detection (e.g., chromatography) to ensure completeness.
  • Final product purity is enhanced by extraction, solvent removal under reduced pressure, and salt formation.
  • Temperature control and inert atmosphere are essential to prevent side reactions and degradation.

Summary of Research Findings and Practical Implications

  • The use of mild reducing agents such as sodium borohydride and boron trifluoride-ether complexes improves safety and scalability.
  • Crystallizable intermediates facilitate purification and improve overall synthetic efficiency.
  • The multi-step synthesis requires careful optimization of reaction conditions to balance yield, purity, and process safety.
  • Formation of the dihydrochloride salt enhances the physical properties of the final compound, making it suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions are tailored to achieve the desired products. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and processes.

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions lead to various biological effects, which are the basis for its applications in different fields .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related pyrrolidine derivatives and dihydrochloride salts. Key differences in molecular features, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Salt Form Potential Use/Notes
3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride C₉H₂₀Cl₂N₄ 279.19 Pyrrolidine, propanimidamide Dihydrochloride Under investigation (e.g., receptor modulation)
Famotidine Dihydrochloride C₈H₁₆Cl₂N₆S₂ 379.30 Thiazole, sulfanyl, propanimidamide Dihydrochloride H₂ antagonist; gastric acid reduction
(R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-1H-indole C₁₄H₁₉N₂ 215.32 Pyrrolidine, indole None Organic impurity; potential intermediate
(3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride C₇H₁₈Cl₂N₂ 207.14 Pyrrolidine, amine Dihydrochloride Pharmaceutical intermediate (chiral synthesis)

Key Comparisons

Functional Group Variations The target compound features a propanimidamide group, which is absent in (3R)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride . Famotidine dihydrochloride shares the propanimidamide moiety but incorporates a thiazole ring and sulfanyl group, critical for its H₂ antagonist activity. The absence of these groups in the target compound may limit its utility in acid suppression but could enable novel applications.

Salt Form and Solubility

  • Both the target compound and famotidine dihydrochloride are dihydrochloride salts, favoring high water solubility. In contrast, (R)-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole lacks a salt form, likely reducing its bioavailability.

Stereochemical Considerations

  • The (3R)-configured pyrrolidine in (3R)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride highlights the role of chirality in pharmacological activity. The target compound’s pyrrolidine substituents (1-methyl vs. 1-isopropyl in ) may influence steric interactions in drug-receptor binding.

Synthetic and Purification Challenges

  • Impurities such as (R,E)-3-[(1-methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)vinyl]-1H-indole arise during synthesis of pyrrolidine derivatives. Similar by-products could form during the target compound’s synthesis, necessitating rigorous chromatographic purification.

Research Findings and Implications

  • Structural Analogues : The propanimidamide group in the target compound mirrors famotidine’s pharmacophore but lacks sulfur-based substituents, suggesting divergent mechanisms of action .
  • Salt Stability : Dihydrochloride salts generally exhibit superior stability in formulation compared to free bases, as seen in both the target compound and famotidine .
  • Chiral Purity : The (3R)-configured compound in underscores the importance of stereochemical control in optimizing activity—a consideration for the target compound if chiral centers are present.

Biological Activity

3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.

Structural Characteristics

  • Molecular Formula : C8_8H17_{17}N3_3
  • SMILES : CN1CCCC1CCC(=N)N
  • InChI : InChI=1S/C8H17N3/c1-11-6-2-3-7(11)4-5-8(9)10/h7H,2-6H2_2,1H3_3,(H3_3,9,10)

The compound features a pyrrolidine ring, which is known for its ability to participate in various biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It can bind to various receptors, potentially altering signaling cascades associated with physiological responses.

Biological Activity

Several studies have explored the effects of this compound on different biological systems:

  • Antagonistic Effects on Oxytocin Receptors :
    • In vitro studies suggest that derivatives of pyrrolidine compounds can serve as oxytocin antagonists, which may be beneficial in treating conditions related to oxytocin dysregulation, such as preterm labor and dysmenorrhea .
  • Cellular Impact :
    • Research indicates that the compound affects cellular signaling pathways. For instance, it has been shown to influence inositol trisphosphate (IP3) synthesis in cell lines expressing oxytocin receptors, suggesting a role in modulating calcium signaling .
  • In Vivo Studies :
    • Animal models have demonstrated that administration of this compound can inhibit uterine contractions, supporting its potential therapeutic use in obstetrics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationPotential inhibition/activation of specific enzymes
Receptor InteractionBinding to oxytocin receptors affecting physiological responses
Cellular SignalingModulation of IP3 synthesis and calcium signaling
Uterine ContractionInhibition observed in animal models

Table 2: Structural and Physical Properties

PropertyValue
Molecular Weight155.24 g/mol
Melting PointNot available
SolubilitySoluble in water

Case Studies

A notable case study involved the synthesis and evaluation of this compound as a potential therapeutic agent for conditions requiring modulation of the oxytocin receptor. The results indicated significant efficacy in reducing uterine contractions in a controlled environment, paving the way for further clinical trials aimed at its application in obstetric care .

Q & A

Q. What are the established synthetic routes for 3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride, and how can reaction conditions be optimized for high purity?

The synthesis typically involves functionalizing a pyrrolidine precursor with a propanimidamide moiety, followed by dihydrochloride salt formation. Key steps include:

  • Nucleophilic substitution : Reacting 1-methylpyrrolidine derivatives with acrylonitrile or propionitrile intermediates under inert atmosphere (N₂/Ar) to introduce the propanimidamide chain .
  • Hydrochloride salt formation : Treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures to enhance purity .
  • Optimization : Use polar aprotic solvents (e.g., DMF), controlled temperatures (0–25°C), and catalysts like triethylamine to minimize side reactions. Monitor progress via TLC or HPLC .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the methylpyrrolidine ring (δ 1.2–2.8 ppm for methyl groups) and propanimidamide chain (δ 3.0–3.5 ppm for NH₂ groups) .
  • X-ray crystallography : Single-crystal analysis (using SHELXL ) resolves stereochemistry, particularly for the chiral pyrrolidine center.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95%) and detect hydrolytic degradation products .

Q. How does the compound’s solubility profile influence its formulation for in vitro assays?

  • Aqueous solubility : Limited in water (~5–10 mg/mL at pH 7.4) due to the dihydrochloride salt. Use phosphate-buffered saline (PBS) or DMSO stock solutions (≤10% v/v) for cell-based assays .
  • pH-dependent stability : Degrades in alkaline conditions (pH > 8.0). Prepare fresh solutions in acidic buffers (pH 4.0–6.0) for long-term stability .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) due to structural similarity to pyrrolidine-based inhibitors .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells at 1–100 μM concentrations to establish IC₅₀ values .

Advanced Research Questions

Q. How can chiral resolution methods be applied to isolate enantiomerically pure forms of this compound?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases (85:15 v/v) to separate enantiomers .
  • Enzymatic resolution : Lipase-catalyzed acylation of the propanimidamide group selectively modifies one enantiomer, enabling separation .

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

  • Binding assay standardization : Use radioligand displacement (³H-labeled ligands) with uniform membrane preparations (e.g., CHO cells expressing cloned receptors) .
  • Allosteric vs. orthosteric effects : Perform Schild regression analysis to distinguish binding modes .

Q. How can computational modeling predict its metabolic pathways and potential drug-drug interactions?

  • Molecular docking : Simulate interactions with CYP3A4 and CYP2D6 isoforms (AutoDock Vina) to identify metabolic hotspots .
  • ADMET prediction : Use QikProp or SwissADME to estimate bioavailability, plasma protein binding, and hERG channel inhibition risks .

Q. What experimental designs validate structure-activity relationships (SAR) for its derivatives?

  • Analog synthesis : Modify the pyrrolidine ring (e.g., substituents at C2/C3) and propanimidamide chain length.
  • Pharmacophore mapping : Align derivatives using MOE software to correlate structural features with AChE inhibition .

Q. How can stability studies under accelerated conditions inform storage protocols?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via LC-MS .
  • Lyophilization : Store lyophilized powder at -20°C in amber vials with desiccants to prevent hygroscopic degradation .

Q. What techniques elucidate its mechanism of action in neuroprotective or receptor-modulating contexts?

  • Patch-clamp electrophysiology : Assess NMDA receptor modulation in hippocampal neurons .
  • Calcium imaging : Monitor intracellular Ca²⁺ flux in SH-SY5Y cells pre-treated with the compound .

Methodological Notes

  • Stereochemical analysis : Always confirm enantiopurity via polarimetry or chiral HPLC before biological testing .
  • Data reproducibility : Include positive controls (e.g., donepezil for AChE assays) and validate assays across ≥3 independent replicates .

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